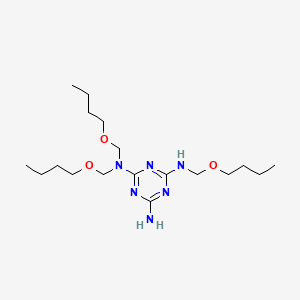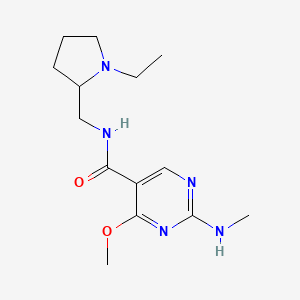
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinecarboxamide core, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor.
Introduction of the methoxy group: Using methoxylation reactions.
Attachment of the methylamino group: Through amination reactions.
Incorporation of the pyrrolidinylmethyl group: Via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or methylamino groups.
Reduction: Reduction reactions could target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide could have various scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible pharmaceutical applications, such as drug development for specific targets.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Binding to receptors or enzymes: Affecting their activity.
Modulating signaling pathways: Influencing cellular responses.
Interacting with nucleic acids: Potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(methylamino)-5-pyridinecarboxamide: Lacks the pyrrolidinylmethyl group.
2-(Methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide: Lacks the methoxy group.
4-Methoxy-5-pyridinecarboxamide: Lacks both the methylamino and pyrrolidinylmethyl groups.
Uniqueness
The presence of the methoxy, methylamino, and pyrrolidinylmethyl groups in 4-Methoxy-2-(methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyridinecarboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
CAS No. |
72412-05-6 |
|---|---|
Molecular Formula |
C14H23N5O2 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-4-19-7-5-6-10(19)8-16-12(20)11-9-17-14(15-2)18-13(11)21-3/h9-10H,4-8H2,1-3H3,(H,16,20)(H,15,17,18) |
InChI Key |
FBFPGCHGRRYSGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)


![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)

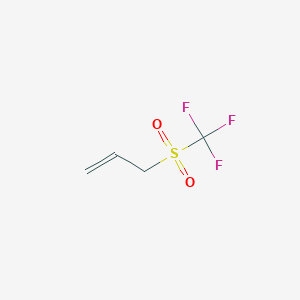
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
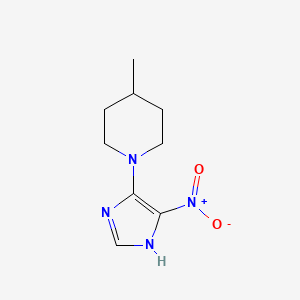
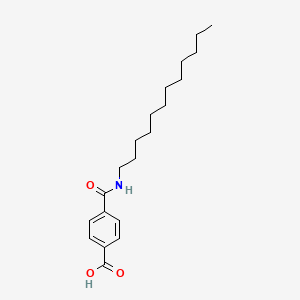
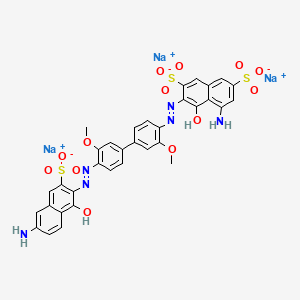
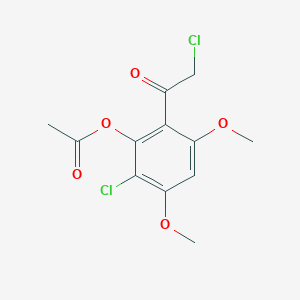
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
